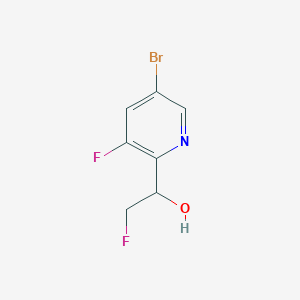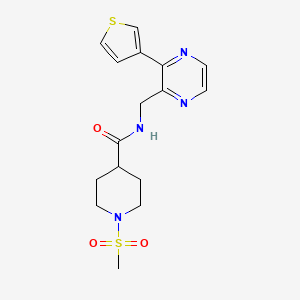
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide is a chemical compound . It has been mentioned in the context of research on the neuronal adenosine receptor type 2A .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of pyrazole derivatives have been synthesized using various methods, including 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking, and molecular dynamics simulation studies . The structure of these synthesized compounds was elucidated using IR, MS, 1H-NMR, and 13C-NMR spectroscopy .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, the compound 5-amino-3-((4-fluorophenyl)amino)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has been reported to have hydrogen bond interaction with Tyr158 and hydrophobic interactions with several other amino acids .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide, focusing on six unique applications:
Anticancer Activity
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide has shown promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. This compound interferes with cell cycle progression and induces apoptosis, making it a potential candidate for cancer therapy .
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro and in vivo models. This makes it a valuable molecule for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .
Antimicrobial Activity
Research has indicated that 5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide possesses antimicrobial properties. It has been effective against a range of bacterial and fungal pathogens, suggesting its potential use in developing new antimicrobial agents to combat resistant strains .
Neuroprotective Effects
This compound has shown neuroprotective effects in various models of neurodegenerative diseases. It helps in reducing oxidative stress and neuronal damage, which are common features in conditions like Alzheimer’s and Parkinson’s diseases. This highlights its potential in developing neuroprotective therapies .
Antioxidant Activity
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide has demonstrated strong antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as cardiovascular diseases and certain cancers .
Immunomodulatory Effects
This compound has been found to modulate the immune system. It can enhance or suppress immune responses depending on the context, making it a potential candidate for treating autoimmune diseases and for use in immunotherapy .
Eigenschaften
IUPAC Name |
3-amino-N-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7-10(11(13)16-15-7)12(17)14-8-5-3-4-6-9(8)18-2/h3-6H,1-2H3,(H,14,17)(H3,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRLEFRRTDPIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[3-(prop-2-enoylamino)propanoyl]imidazolidine-1-carboxylate](/img/structure/B2659343.png)
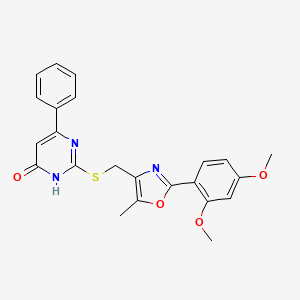

![N-(1-Cyano-1-cyclopropylethyl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2659347.png)
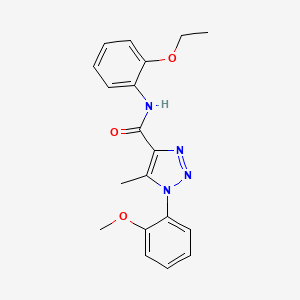
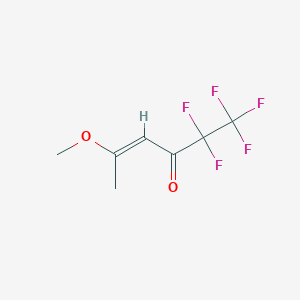

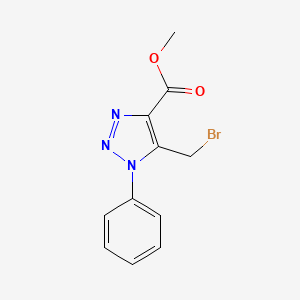
![(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2659354.png)
![N-(4-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2659356.png)

